![molecular formula C8H18Cl2N2 B3253648 1-Methyl-1,7-diazaspiro[3.5]nonane dihydrochloride CAS No. 2253108-14-2](/img/structure/B3253648.png)
1-Methyl-1,7-diazaspiro[3.5]nonane dihydrochloride
Overview
Description
1-Methyl-1,7-diazaspiro[3.5]nonane dihydrochloride is a chemical compound with the CAS Number: 2253108-14-2 and a linear formula of C8H18Cl2N2 . It is also known by the MDL number: MFCD30802434 .
Molecular Structure Analysis
The molecular structure of 1-Methyl-1,7-diazaspiro[3.5]nonane dihydrochloride is represented by the formula C8H18Cl2N2 . The molecular weight of this compound is 213.15 . The SMILES representation of this compound is CN1CCC12CCNCC2. [H]Cl. [H]Cl .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Methyl-Substituted Spirocyclic Systems : The compound is used in synthesizing methyl-substituted spirocyclic piperidine-azetidine and piperidine-pyrrolidine ring systems, crucial in pharmaceuticals. These systems offer two differentiated sites for further functionalization, a key aspect in drug development (Smith et al., 2016).
Radioprotective Agent : A derivative, 7,10-Ethano-1-thia-4,7-diazaspiro [4.5] decane dihydrochloride, was evaluated as a potential radioprotective agent against lethal doses of X-radiation in mice (Shapiro, Tansy & Elkin, 1968).
Enhanced Synthesis Methods : Improved synthesis methods for diazaspiro[4.4] nonane from malononitrile demonstrate its potential for more efficient and higher-yield production (Ji Zhiqin, 2004).
Biological and Medicinal Applications
Antitubercular Agents : Benzothiazinone derivatives containing 2,7-diazaspiro[3.5]nonane showed excellent in vitro activity against drug-sensitive and multidrug-resistant Mycobacterium tuberculosis strains, highlighting their potential in tuberculosis treatment (Wang et al., 2020).
Antibacterial and Antifungal Activity : Isoxazolyl derivatives of diazaspiro[4.4]nonane exhibited significant biological activity against standard strains, suggesting their potential in treating bacterial and fungal infections (Rajanarendar et al., 2010).
Inhibiting Osteoclast Activities : Novel N-arylsufonamides featuring a diazaspiro[4,4]nonane nucleus were designed to target osteoclast activity and prevent bone loss in mice, showcasing a new approach to treating osteoporosis (Mounier et al., 2020).
properties
IUPAC Name |
1-methyl-1,7-diazaspiro[3.5]nonane;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.2ClH/c1-10-7-4-8(10)2-5-9-6-3-8;;/h9H,2-7H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHHNODCPXKALSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC12CCNCC2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




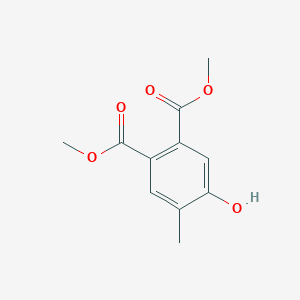
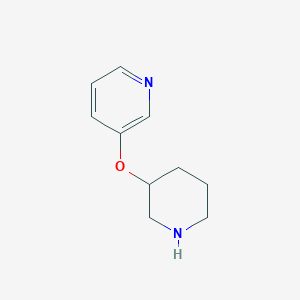
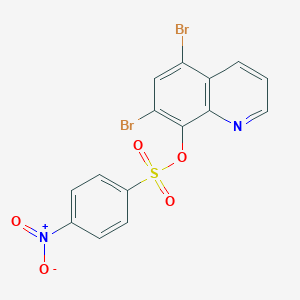
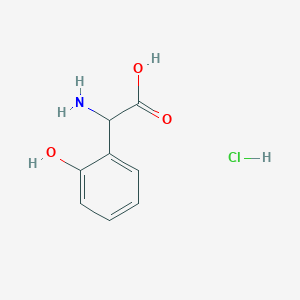
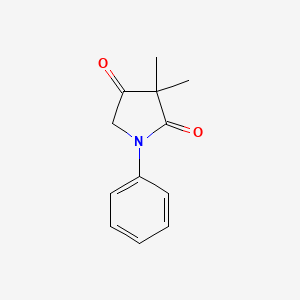
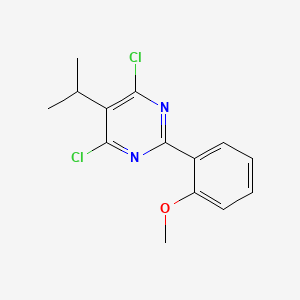
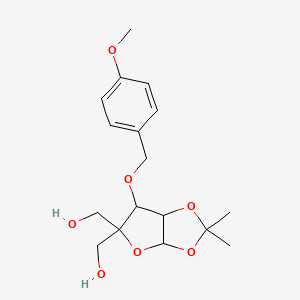
![2-[(5-Aminopyridin-2-yl)oxy]ethan-1-ol](/img/structure/B3253642.png)
![2,5-Diazabicyclo[4.1.0]heptane dihydrochloride](/img/structure/B3253650.png)

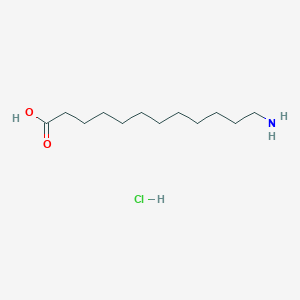
![2-(Methylthio)benzo[cd]indole](/img/structure/B3253673.png)
![4-broMo-5-Methylbenzo[c][1,2,5]thiadiazole](/img/structure/B3253678.png)